6-Nitroveratraldehyd

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

2,3-Dimethyl-2,3-dinitrobutan hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung in Studien zu Nitrierungs- und Reduktionsreaktionen verwendet.

Biologie: Wird bei der Entwicklung von Detektionssystemen für Sprengstoffe eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2,3-Dimethyl-2,3-dinitrobutan beinhaltet seine Fähigkeit zur Photolyse, bei der es Licht absorbiert und in kleinere Moleküle zerfällt. Diese Eigenschaft wird in Sprengstoffdetektionssystemen genutzt, bei denen das Vorhandensein von 2,3-Dimethyl-2,3-dinitrobutan über seine photolytischen Produkte nachgewiesen werden kann . Die molekularen Ziele und Wege, die an seiner Wirkung beteiligt sind, umfassen die Nitrogruppen, die hochreaktiv sind und verschiedene chemische Transformationen durchlaufen können.

Wirkmechanismus

Target of Action

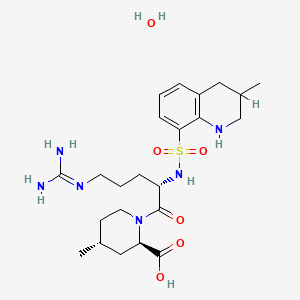

6-Nitroveratraldehyde is a photolabile H+-donor . It has been used in the preparation of no-carrier-added 6-18F-fluoro-L-dopa, a fundamental tracer for cerebral positron emission tomography studies of the dopaminergic system in humans . It has also been used in the synthesis of o-nitroaryl-bis(5-methylfur-2-yl)methanes, versatile synthons for the synthesis of nitrogen-containing heterocycles .

Mode of Action

The compound releases acid when excited at 405 nm . This property allows it to be used in fluorescence imaging, in conjunction with pH-sensitive fluorescent probes, to study various biological processes .

Biochemical Pathways

6-Nitroveratraldehyde is involved in the non-homologous end-joining (NHEJ) pathway of double-stranded DNA break (DSB) repair . This pathway is crucial for maintaining genomic stability and preventing mutations that can lead to diseases such as cancer .

Pharmacokinetics

It is known to be insoluble in water but soluble to 25 mm in ethanol with gentle warming and to 100 mm in dmso . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.

Result of Action

The molecular and cellular effects of 6-Nitroveratraldehyde’s action depend on its specific applications. For instance, when used in the preparation of no-carrier-added 6-18F-fluoro-L-dopa, it contributes to the production of a tracer that can be used to study the dopaminergic system in humans via positron emission tomography .

Action Environment

The action, efficacy, and stability of 6-Nitroveratraldehyde can be influenced by various environmental factors. For example, it is air and light sensitive, and should be stored away from air, light, and oxidizing agents . Furthermore, its solubility in different solvents suggests that its action could be influenced by the chemical environment in which it is used .

Biochemische Analyse

Biochemical Properties

6-Nitroveratraldehyde interacts with various biomolecules in biochemical reactions. It acts as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) activity . DNA-PK is an enzyme involved in the non-homologous end-joining (NHEJ) pathway of double-stranded DNA break (DSB) repair . The nature of these interactions involves the inhibition of DNA-PK activity, thereby affecting the DNA repair process .

Cellular Effects

The effects of 6-Nitroveratraldehyde on cells are primarily related to its impact on DNA repair processes. By inhibiting DNA-PK activity, it affects the NHEJ pathway of DSB repair . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 6-Nitroveratraldehyde exerts its effects through binding interactions with biomolecules, specifically DNA-PK. It acts as an inhibitor of this enzyme, thereby affecting the NHEJ pathway of DSB repair . This can lead to changes in gene expression as the DNA repair process is integral to maintaining genomic stability .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,3-Dimethyl-2,3-dinitrobutan beinhaltet die Nitrierung von 2,3-Dimethylbutan. Eine gängige Methode umfasst das Zugeben von Aceton, Wasser und einem Katalysator in einen Reaktionsbehälter bei Raumtemperatur. Ammoniak und Wasserstoffperoxid werden dann bei 60 bis 90 Grad Celsius unter Rühren zu dem Reaktionssystem hinzugefügt. Der pH-Wert des Systems wird zwischen 8 und 10 gehalten. Nach Beendigung der Reaktion wird das Gemisch abgekühlt und der Katalysator durch Filtration oder Zentrifugalabtrennung entfernt. Die resultierende Lösung wird eingedampft, um Aceton zu entfernen, und das Produkt wird durch Abkühlen und Filtration gewonnen .

Industrielle Produktionsverfahren

Die industrielle Produktion von 2,3-Dimethyl-2,3-dinitrobutan folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um Sicherheit und Effizienz zu gewährleisten. Die Verwendung ungiftiger Rohstoffe und milder Prozessbedingungen macht die industrielle Produktion von 2,3-Dimethyl-2,3-dinitrobutan realisierbar und kostengünstig .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,3-Dimethyl-2,3-dinitrobutan durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: 2,3-Dimethyl-2,3-dinitrobutan kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Nitroverbindungen zu bilden.

Reduktion: Die Reduktion von 2,3-Dimethyl-2,3-dinitrobutan kann zur Bildung von Aminen und anderen reduzierten Produkten führen.

Substitution: 2,3-Dimethyl-2,3-dinitrobutan kann Substitutionsreaktionen eingehen, bei denen Nitrogruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Wasserstoffgas verwendet.

Substitution: Verschiedene Nucleophile können je nach gewünschtem Produkt für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Nitroverbindungen, Amine und substituierte Derivate von 2,3-Dimethylbutan.

Vergleich Mit ähnlichen Verbindungen

2,3-Dimethyl-2,3-dinitrobutan ist einzigartig in seiner hohen Empfindlichkeit und Flüchtigkeit, was es zu einem idealen Detektionstaggant für Sprengstoffe macht. Ähnliche Verbindungen umfassen:

2,4-Dinitrotoluol (DNT): Wird als Detektionstaggant verwendet, ist aber weniger empfindlich als 2,3-Dimethyl-2,3-dinitrobutan.

Nitroglycerin: Hoch explosiv und in Dynamit verwendet, aber nicht als Taggant.

Trinitrotoluol (TNT): Häufig verwendeter Sprengstoff, der aber nicht als Detektionstaggant verwendet wird.

Die Einzigartigkeit von 2,3-Dimethyl-2,3-dinitrobutan liegt in seiner Fähigkeit, in extrem niedrigen Konzentrationen nachgewiesen zu werden, was es für die Sprengstoffdetektion sehr effektiv macht .

Eigenschaften

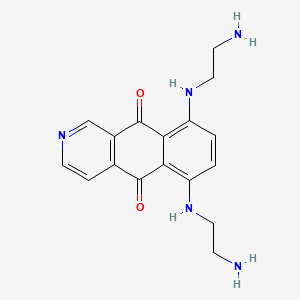

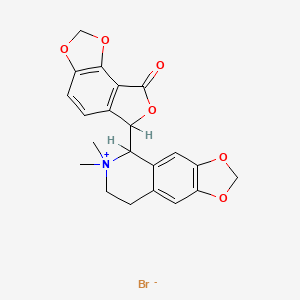

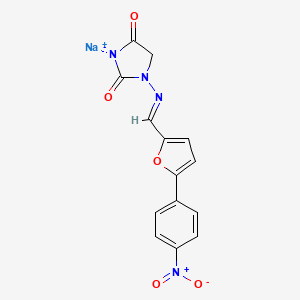

IUPAC Name |

4,5-dimethoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSPWKXREVSQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174268 | |

| Record name | 6-Nitroveratraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Acros Organics MSDS] | |

| Record name | 6-Nitroveratraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20357-25-9 | |

| Record name | DMNB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20357-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitroveratraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020357259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20357-25-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitroveratraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitroveratraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Nitroveratraldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V2SVJ99E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 6-nitroveratraldehyde?

A1: 6-Nitroveratraldehyde (full chemical name: 2,3-Dimethoxy-6-nitrobenzaldehyde) is an aromatic compound featuring a benzaldehyde core structure. While its molecular formula and weight are not explicitly mentioned in the provided abstracts, they can be deduced as C9H9NO5 and 211.17 g/mol, respectively, from its structure. Spectroscopic data, such as NMR or IR spectra, are not provided in the abstracts.

Q2: How is 6-nitroveratraldehyde used in organic synthesis?

A2: 6-Nitroveratraldehyde is a versatile building block in organic synthesis. It readily undergoes Knoevenagel condensation with compounds like 2-cyanoacetamide []. Additionally, it serves as a starting material for synthesizing various heterocyclic compounds, including indoles, cinnolines, and benzothiazine-3,1 derivatives [].

Q3: Can 6-nitroveratraldehyde be used in the development of photocontrolled drug delivery systems?

A3: Yes, a thioacetal ortho-nitrobenzaldehyde (TNB) photocage, synthesized from 6-nitroveratraldehyde, has been successfully employed for the photocontrolled release of doxorubicin (Dox) []. This approach demonstrates the potential of 6-nitroveratraldehyde derivatives in designing light-activated drug delivery systems.

Q4: How is 6-nitroveratraldehyde utilized in the synthesis of radiotracers?

A4: 6-Nitroveratraldehyde serves as a crucial precursor in the multi-step synthesis of 6-[18F]fluoro-L-DOPA (6-FDOPA), a radiotracer used in Positron Emission Tomography (PET) imaging [, ]. The synthesis involves the initial introduction of the [18F] label to 6-nitroveratraldehyde to form 6-[18F]fluoroveratraldehyde [].

Q5: What factors influence the yield of 6-[18F]fluoroveratraldehyde synthesis from 6-nitroveratraldehyde?

A5: Research has shown that the yield of 6-[18F]fluoroveratraldehyde is significantly affected by reaction parameters such as solvent, concentration of 6-nitroveratraldehyde, temperature, and reaction time []. Optimization of these parameters can lead to improved yields of this important radiolabeling precursor.

Q6: Are there any colorimetric applications of 6-nitroveratraldehyde derivatives?

A6: Yes, an azine derivative synthesized from 6-nitroveratraldehyde functions as a colorimetric and fluorometric "turn-off" chemosensor for formaldehyde detection []. This sensor exhibits a distinct color change from yellow to red upon interaction with formaldehyde, showcasing the potential of 6-nitroveratraldehyde-based compounds in sensing applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.